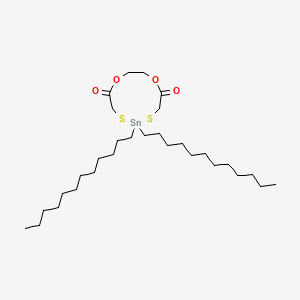
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is an organometallic compound known for its unique structure and properties It is characterized by the presence of tin (Sn) within a cyclic framework that includes oxygen (O) and sulfur (S) atoms
Méthodes De Préparation
The synthesis of 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dodecyl-substituted precursors with tin-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired cyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where ligands attached to the tin center are replaced by other groups. Common reagents for these reactions include halides and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-organic interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism by which 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The tin center plays a crucial role in these interactions, often coordinating with other atoms or molecules to form stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione can be compared with similar compounds such as:
8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: This compound has shorter alkyl chains (octyl instead of dodecyl) but shares a similar cyclic structure.
8,8-Dihexyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: Another similar compound with even shorter alkyl chains (hexyl).
The uniqueness of this compound lies in its longer dodecyl chains, which can influence its solubility, reactivity, and interactions with other molecules.
Propriétés
Numéro CAS |
93778-53-1 |
|---|---|
Formule moléculaire |
C30H58O4S2Sn |
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
5,5-didodecyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/2C12H25.C6H10O4S2.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;7-5(3-11)9-1-2-10-6(8)4-12;/h2*1,3-12H2,2H3;11-12H,1-4H2;/q;;;+2/p-2 |
Clé InChI |
OGNXWEIEJAABBN-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















